2-シアノ-3-メチルピリジン

概要

説明

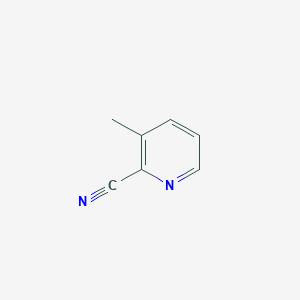

2-Cyano-3-methylpyridine, also known as 3-Methylpicolinonitrile, 3-Methylpyridine-2-carbonitrile, and 3-methyl-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol . The compound appears as a white to orange to green powder or crystal .

Molecular Structure Analysis

The InChI string for 2-Cyano-3-methylpyridine is InChI=1S/C7H6N2/c1-6-3-2-4-9-7 (6)5-8/h2-4H,1H3 . Its canonical SMILES representation is CC1=C (N=CC=C1)C#N . These representations provide a detailed view of the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-3-methylpyridine are not detailed in the search results, it’s important to note that this compound can participate in various chemical reactions due to the presence of the cyano group and the pyridine ring. These functional groups can undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and more .

Physical And Chemical Properties Analysis

2-Cyano-3-methylpyridine has a melting point range of 83.0 to 89.0°C . It is soluble in methanol . The compound has a topological polar surface area of 36.7 Ų . It has an XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

科学的研究の応用

ヘテロ環式化合物の合成

2-シアノ-3-メチルピリジン: は、医薬品化学において重要な様々なヘテロ環式化合物の合成に使用されます。 これらの化合物の作成における重要なステップは、五酸化リンと濃硝酸を用いたピリジン環の活性化です . この方法は、低コスト、低毒性、環境への影響が少ないため有利です。

医薬品用途

医薬品業界では、2-シアノ-3-メチルピリジン誘導体は、創薬における薬理フォアとして潜在的な可能性を探求されています。 これらの化合物は、水溶性、弱塩基性、水素結合形成能力など、様々な物理化学的特性を示し、医薬品化学者にとって魅力的な候補となっています .

グリーンケミストリー

この化合物は、特にフロー合成法において、グリーンケミストリーの慣行に関与しています。 これらの方法は、2-メチルピリジンの製造中に廃棄物とエネルギー消費を削減し、より環境に優しいように設計されています .

有機合成

2-シアノ-3-メチルピリジン: は、有機合成プロセスの中間体として役立ちます。 その構造は、様々な化学反応を可能にし、精化学品やポリマーなど、様々な産業で用途を持つ複雑な有機分子の生成につながる可能性があります .

触媒作用

この化合物は、特定の化学反応において触媒として作用する可能性があります。 そのシアノ基は、触媒プロセスに関与し、様々な基質を目的の生成物に変換することができます .

安全と危険性分析

2-シアノ-3-メチルピリジンに関連する安全と危険性を理解することは、研究用途での取り扱いと使用において重要です。 データシートには、毒性、安全対策、応急処置の詳細情報が記載されています .

Safety and Hazards

2-Cyano-3-methylpyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

将来の方向性

The market for 2-Cyano-3-methylpyridine is projected to grow in the future . Despite challenges, the industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .

作用機序

Mode of Action

It is known that the compound can be synthesized from hydrochloric acid, which is obtained from the reaction of hydrogen chloride and sulfuric acid . More research is required to understand how 2-Cyano-3-methylpyridine interacts with its targets and the resulting changes.

Biochemical Pathways

It has been used to synthesize triazolo [1,5-c] pyrimidine as a potential anti-asthma drug

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyano-3-methylpyridine. It is known that the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

The biochemical properties of 2-Cyano-3-methylpyridine are not fully understood yet. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary depending on the specific structure of the pyridine derivative and the biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of 2-Cyano-3-methylpyridine is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Cyano-3-methylpyridine at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZCDIZXWDPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943262 | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-75-6 | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-cyano-3-methylpyridine in organic synthesis?

A1: 2-Cyano-3-methylpyridine serves as a crucial starting material for synthesizing a range of pharmaceutically relevant compounds. Notably, it's a key precursor in the synthesis of loratadine, a widely used antihistamine medication. [, , , , ] The compound's structure, featuring both a pyridine ring and a cyano group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

Q2: Can you elaborate on the synthesis of loratadine from 2-cyano-3-methylpyridine?

A2: Several synthetic routes utilize 2-cyano-3-methylpyridine to access loratadine. One approach involves a multi-step sequence including Ritter reaction, alkylation, and cyanidation to yield 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine. [] Subsequent cyclization and coupling with N-ethoxycarbonyl-4-piperidone lead to loratadine. Other methods explore alternative reaction pathways, such as radical reactions, Wittig-Horner reactions, and Friedel-Crafts acylations, showcasing the versatility of 2-cyano-3-methylpyridine as a starting material. [, , ]

Q3: Beyond loratadine, what other pharmaceutical compounds can be synthesized from 2-cyano-3-methylpyridine?

A3: Research demonstrates the successful synthesis of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, another essential intermediate in loratadine production, using 2-cyano-3-methylpyridine as the starting point. [, , ] Additionally, a 1,7-naphthyridine derivative, known for its PDE-4 inhibitory activity, has been synthesized starting from 2-cyano-3-methylpyridine. [] This highlights the potential of this compound in accessing a diverse range of pharmacologically active molecules.

Q4: Are there any studies on the catalytic properties of 2-cyano-3-methylpyridine derivatives?

A4: While 2-cyano-3-methylpyridine itself is not typically employed as a catalyst, its derivatives, particularly metal complexes incorporating it as a ligand, have been investigated. For instance, diaquabis(3-methylpyridine-2-carboxamide-κ2N,O)copper(II) dinitrate, a complex formed from a derivative of 2-cyano-3-methylpyridine, has been structurally characterized. [] Such complexes may exhibit catalytic activities depending on the metal center and reaction conditions.

Q5: Have there been any reported safety concerns regarding the use of 2-cyano-3-methylpyridine in chemical synthesis?

A5: A significant safety incident involving 2-cyano-3-methylpyridine occurred in 2008 at a pharmaceutical manufacturing facility. [] The incident, attributed to the omission of acetone during a chemical reaction, led to a runaway reaction with severe consequences. This underscores the critical need for meticulous process safety management, including comprehensive risk assessments (HAZOP) and robust procedures to prevent human error, when working with this compound.

Q6: How is 2-cyano-3-methylpyridine typically characterized and analyzed?

A6: Various spectroscopic techniques are employed to characterize 2-cyano-3-methylpyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), provides valuable information about the compound's structure and purity. [, , ] Mass spectrometry (MS) aids in determining the molecular weight and fragmentation pattern, further confirming the compound's identity. [, , ] Melting point determination also serves as a simple yet effective method for characterizing the compound. []

Q7: Are there alternative methods for preparing 3-methyl-2-formylaminopyridine, a derivative of 2-cyano-3-methylpyridine?

A7: Research has explored the use of manganese dioxide (MnO2) as an oxidizing agent in synthesizing 3-methyl-2-formylaminopyridine from 2-cyano-3-methylpyridine. [] This method, employing MnO2 as an alternative to conventional oxidizing agents, highlights the ongoing efforts to develop efficient and potentially more environmentally friendly synthetic routes for this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)